5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol
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Overview
Description
Preparation Methods
The synthesis of 5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol involves several steps. One common method includes the reaction of triazole derivatives with adamantane and allyl groups under specific conditions . The reaction typically requires a reflux setup and the use of solvents like ethanol or methanol .
Chemical Reactions Analysis
5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol has several scientific research applications:
Chemistry: It is used in the study of triazole derivatives and their chemical properties.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The adamantane group provides stability and enhances the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar compounds to 5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol include:
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: Used in coordination chemistry with metal ions.
5-(Adamantan-1-yl)-3-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazole: Similar in structure but with different substituents, leading to varied chemical properties.
The uniqueness of this compound lies in its combination of the adamantane and triazole moieties, which confer specific chemical and biological properties .
Properties
IUPAC Name |
3-(1-adamantyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3S/c1-2-3-18-13(16-17-14(18)19)15-7-10-4-11(8-15)6-12(5-10)9-15/h2,10-12H,1,3-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBBEMCCNREWPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201333721 |
Source
|
Record name | 3-(1-adamantyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201333721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204358 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
345987-96-4 |
Source
|
Record name | 3-(1-adamantyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201333721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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